molecular formula C12H14ClF3N2 B1462766 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane CAS No. 1219967-95-9

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane

Cat. No. B1462766
CAS RN: 1219967-95-9
M. Wt: 278.7 g/mol
InChI Key: LDIHBRQQFFJBKX-UHFFFAOYSA-N
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Description

“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane” is a chemical compound with the CAS Number: 306976-40-9 . Its molecular weight is 280.68 . The IUPAC name for this compound is 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinol .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane”, has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a chemical intermediate for the synthesis of several crop-protection products, have been reported .


Molecular Structure Analysis

The InChI code for “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane” is 1S/C11H12ClF3N2O/c12-9-5-7 (11 (13,14)15)6-16-10 (9)17-3-1-8 (18)2-4-17/h5-6,8,18H,1-4H2 .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which include “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane”, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval .

Organic Synthesis

“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane” is a commonly used reagent in organic synthesis . It can participate in alkylation and chlorination reactions .

Drug Synthesis

This compound is widely used in drug synthesis . As a fluoro-substituted reagent, it can participate in various reactions .

Material Chemistry

“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane” is also widely used in the field of material chemistry .

Inhibitors of NS5B in Hepatitis C Treatment

2-Amino-3-chloro-5-trifluoromethylpyridine acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .

FDA-Approved Drugs

Trifluoromethyl group-containing drugs, including those with “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane”, have been approved by the FDA . These drugs exhibit numerous pharmacological activities .

Safety And Hazards

The safety information available indicates that “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane” is an irritant . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

Future Directions

The future directions for “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane” and its derivatives are promising. They are expected to find many novel applications in the future, especially in the agrochemical and pharmaceutical industries . Several TFMP derivatives are currently undergoing clinical trials .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N2/c13-10-7-9(12(14,15)16)8-17-11(10)18-5-3-1-2-4-6-18/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIHBRQQFFJBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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